molecular formula C7H9F3O3 B12944838 6-(trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid

6-(trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid

Cat. No.: B12944838
M. Wt: 198.14 g/mol
InChI Key: DVWUKMBFEJJCFD-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid is a chiral, fluorinated building block of high value in pharmaceutical and agrochemical research. The compound features a tetrahydropyran (oxane) ring, a common motif in bioactive molecules, which is functionalized with a carboxylic acid handle for further synthetic manipulation and a metabolically stable trifluoromethyl (CF3) group. The presence of the strong electron-withdrawing CF3 group can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, making it a valuable asset in the design of new active ingredients . This compound serves as a key synthetic intermediate for medicinal chemists. It is specifically useful for creating more complex, fluorinated structures through reactions at the carboxylic acid group, such as amide bond formation or esterification. The related ethyl ester derivative, Ethyl 6-(trifluoromethyl)tetrahydro-2H-pyran-3-carboxylate (CAS# 1637310-75-8), is a known chemical entity, highlighting the relevance of this chemical series in discovery research . As a fluorinated heterocyclic building block, its primary research applications include use as a precursor in the synthesis of potential pharmaceuticals and as a scaffold in the exploration of structure-activity relationships (SAR) . Please note: The specific biological mechanisms and detailed applications for the exact acid form are subjects of ongoing research. The information provided is based on the known properties of its direct analogs and the general behavior of trifluoromethylated heterocycles. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H9F3O3

Molecular Weight

198.14 g/mol

IUPAC Name

6-(trifluoromethyl)oxane-3-carboxylic acid

InChI

InChI=1S/C7H9F3O3/c8-7(9,10)5-2-1-4(3-13-5)6(11)12/h4-5H,1-3H2,(H,11,12)

InChI Key

DVWUKMBFEJJCFD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OCC1C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

6-(Trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of prostaglandins and proinflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta . These interactions suggest its potential use as an anti-inflammatory agent.

Comparison with Similar Compounds

Pyran and Furan Derivatives

  • Tetrahydro-2H-pyran-3-carboxylic acid (Similarity: 0.89) : Lacks the 6-CF₃ group, reducing lipophilicity (ClogP ~0.5 vs. ~1.8 for the trifluoromethyl analog). This absence diminishes metabolic resistance but may improve aqueous solubility.
  • (R)-Tetrahydrofuran-3-carboxylic acid (Similarity: 1.00): A five-membered furan ring instead of pyran.
  • 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (Similarity: 0.83) : A bicyclic structure with constrained geometry, offering distinct stereoelectronic properties but reduced synthetic accessibility.

Heterocyclic Carboxylic Acids with Trifluoromethyl Groups

  • 4-(Trifluoromethyl)-3-pyridinecarboxylic acid : Aromatic pyridine ring enhances π-π stacking interactions but reduces ring flexibility. The carboxylic acid at the 3-position aligns with the target compound’s geometry, but the aromatic system increases susceptibility to oxidative metabolism.
  • Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (Similarity: 0.88) : Esterified carboxylate and a pyridone ring lower acidity (pKa ~4.5 vs. ~2.8 for the free acid) and introduce hydrogen-bonding motifs absent in the pyran system.

Physicochemical Properties

Compound logP Molecular Weight (g/mol) Solubility (mg/mL) HPLC Retention Time (min)
6-(Trifluoromethyl)THP-3-COOH* ~1.8 ~228.1 ~10 (pH 7.4) N/A
Tetrahydro-2H-pyran-3-carboxylic acid 0.5 130.14 >50 N/A
4-(Trifluoromethyl)-3-pyridinecarboxylic acid 1.2 205.12 ~15 N/A
Ethyl 6-oxo-2-CF₃-pyridine-3-carboxylate 2.1 249.17 <5 1.26

*Estimated data based on structural analogs.

Key Research Findings

Synthetic Utility : The trifluoromethyl group in 6-(trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl motifs, as seen in analogs like 2-(trifluoromethyl)-4-(6-CF₃-pyridin-3-yl)pyrimidine-5-carboxylate.

Agrochemical Applications : Pyran-based CF₃-carboxylic acids demonstrate superior herbicidal activity against broadleaf weeds compared to furan derivatives, likely due to improved membrane permeability.

Drug Development : Derivatives such as 6-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine-4-carboxylic acid (Similarity: 0.89) are under investigation as protease inhibitors, leveraging the pyran ring’s rigidity for enhanced binding.

Biological Activity

6-(Trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid is a chemical compound characterized by its tetrahydropyran ring structure, which is substituted with a trifluoromethyl group at the sixth position and a carboxylic acid group at the third position. This unique configuration imparts distinct physical and chemical properties, making it a subject of interest in medicinal chemistry and agrochemical applications.

The molecular formula for this compound is C8H9F3O2C_8H_9F_3O_2, with a molecular weight of 198.14 g/mol. The trifluoromethyl group significantly enhances its reactivity and biological interactions compared to similar compounds.

Research indicates that this compound interacts with various biological macromolecules, including proteins and nucleic acids. This interaction can elucidate its mechanism of action and help identify potential therapeutic targets.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly its potential as an anti-tumor agent and its role in inhibiting specific signaling pathways.

Inhibition of PI3-Kinase

One significant aspect of its biological activity is its inhibitory effect on Class I PI3-kinase enzymes, particularly isoforms αα and ββ. These enzymes are crucial in various cellular processes, including growth and survival, making them relevant targets in cancer therapy. Studies have shown that compounds similar to this compound exhibit potent anti-tumor activity through this inhibition mechanism .

Apoptosis Induction

In vivo studies have demonstrated that related compounds can induce apoptosis in tumor cells effectively. For instance, a study involving xenograft models showed that certain derivatives led to significant cleavage of Poly ADP ribose polymerase (PARP) and caspase-3, which are markers of apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Tetrahydro-2H-pyran-3-carboxylic acidC6H10O3Lacks trifluoromethyl group; simpler structure
6-(Trifluoromethyl)-5,6-dihydro-2H-pyranC7H9F3O2Contains an additional double bond; different reactivity
Ethyl 6-(trifluoromethyl)oxane-3-carboxylateC9H13F3O3An ester derivative; different functional properties

The trifluoromethyl substitution in this compound enhances its chemical reactivity and biological interactions compared to these similar compounds .

Case Studies

  • Anti-Tumor Efficacy : A study focused on the efficacy of related compounds demonstrated their ability to inhibit tumor growth in SCID mice models. The administration of these compounds resulted in significant apoptosis induction within tumor tissues .
  • Interaction Studies : Investigations into how this compound interacts with nucleic acids have provided insights into its potential therapeutic applications, particularly in targeting diseases associated with aberrant signaling pathways .

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